5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, an oxazole ring, and a styryl group, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a nitrile and an aldehyde under acidic or basic conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the piperazine moiety.
Attachment of the methoxybenzoyl group: This step often involves an acylation reaction, where the piperazine nitrogen attacks an acyl chloride or anhydride to form the desired amide bond.
Formation of the styryl group: The styryl group can be introduced through a Wittig reaction or a Heck coupling reaction, where a suitable alkene precursor is coupled with the oxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxy groups or the styryl group, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include methoxybenzaldehyde, methoxybenzoic acid, or other oxidized derivatives.
Reduction: Products may include primary amines, secondary amines, or aldehydes.
Substitution: Products may include various N-substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its ability to interact with proteins and other biomolecules makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings. Its chemical properties make it suitable for applications that require stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)-2-(2-methoxystyryl)oxazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
(E)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)-2-(2-methoxystyryl)oxazole-4-methyl: Similar structure but with a methyl group instead of a carbonitrile group.
Uniqueness
The uniqueness of 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-31-21-9-5-3-7-18(21)11-12-23-27-20(17-26)25(33-23)29-15-13-28(14-16-29)24(30)19-8-4-6-10-22(19)32-2/h3-12H,13-16H2,1-2H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFXFNLSZDWFLH-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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